

A Technical Guide to Ropinirole Hydrochloride: Molecular Properties and Analysis

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Compound of Interest

Compound Name: Ropinirole Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core molecular and analytical properties of **Ropinirole Hydrochloride**. The information is curated for professionals engaged in pharmaceutical research and development.

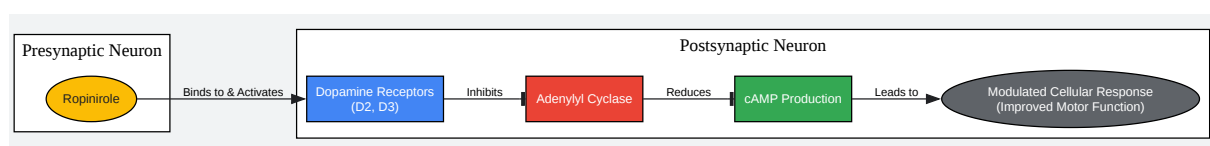
Core Molecular Data

Ropinirole Hydrochloride is the hydrochloride salt of ropinirole, a non-ergoline dopamine agonist.^{[1][2]} The fundamental molecular properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₅ ClN ₂ O	[1][2][3]
Empirical Formula	C ₁₆ H ₂₄ N ₂ O · HCl	
Molecular Weight	296.83 g/mol	[1][2]
Alternate Molecular Weight	296.84 g/mol	[3]
CAS Number	91374-20-8	
IUPAC Name	4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one;hydrochloride	[1]

Mechanism of Action: Dopamine Agonism

Ropinirole Hydrochloride functions as a dopamine agonist with a high affinity for the D2, D3, and D4 dopamine receptors.[4][5][6] Its therapeutic effects in conditions like Parkinson's disease and Restless Legs Syndrome stem from its ability to mimic the action of dopamine in the brain, thereby compensating for the reduced levels of this neurotransmitter.[4] The drug binds to and activates these G-protein-coupled receptors, which leads to the inhibition of adenylyl cyclase and calcium channels, alongside the activation of potassium channels.[7]

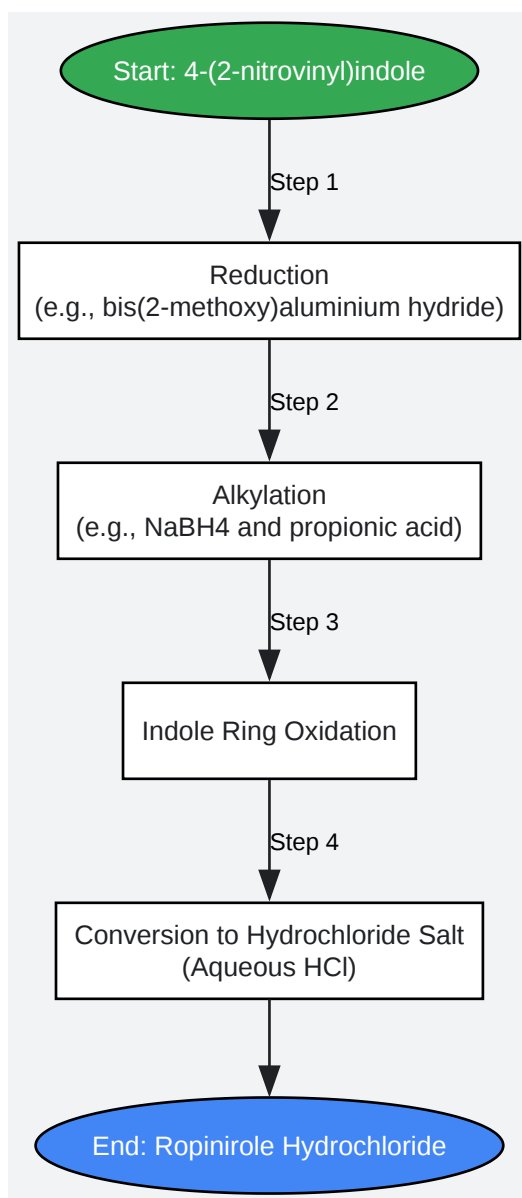


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Ropinirole's signaling pathway as a dopamine agonist.

Experimental Protocols

A common method for the preparation of **Ropinirole Hydrochloride** involves the hydrogenation of 4-(2-nitrovinyl)indole. The general workflow is outlined below.



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General workflow for **Ropinirole Hydrochloride** synthesis.

Detailed Protocol Steps (Illustrative Example):

- Hydrogenation: 4-(2-Di-n-propylaminoethyl)-2-(3H)-oxindole hydrochloride (NDPA HCl) is suspended in methanol and water. 5% Palladium on carbon (Pd/C) is added as a catalyst. The mixture undergoes hydrogenation at 10-12 kgs of pressure at room temperature for approximately 3 hours.[8]

- Filtration and Concentration: Following the reaction, the catalyst is filtered out. The resulting filtrate is then concentrated.[8]
- Purification: The crude **Ropinirole Hydrochloride** can be purified to reduce impurities. This involves dissolving the crude product in water, adjusting the pH to between 7.5 and 10.5 with a suitable base, extracting the Ropinirole base into a halogenated solvent, and then isolating the pharmaceutically acceptable salt.[8]

A validated RP-HPLC method is crucial for the quantitative analysis of **Ropinirole Hydrochloride** in bulk drug and pharmaceutical dosage forms.[9]

Chromatographic Conditions:

Parameter	Specification
Column	C18 (250 x 4.6 mm i.d., 5µm particle size)
Mobile Phase	Buffer (pH 6.0) and Acetonitrile (50:50 v/v)
Mode	Isocratic
Flow Rate	0.5 ml/min
Detection	UV at 245nm
Retention Time	~4.867 min

Methodology:

- Standard Stock Solution Preparation: A stock solution is prepared by dissolving a known quantity (e.g., 50mg) of standard **Ropinirole Hydrochloride** in a volumetric flask (e.g., 100 ml) with methanol (HPLC grade). The solution is sonicated for approximately 15 minutes to ensure complete dissolution, and the volume is made up to the mark with methanol.[9]
- Working Standard Solutions: Daily working standard solutions are prepared by diluting the stock solution to achieve a desired concentration range for linearity (e.g., 5-50µg/ml).[9]
- Sample Preparation (from tablets): A number of tablets (e.g., 20) are weighed to determine the average weight. They are then crushed into a fine powder. A quantity of the powder

equivalent to a specific dose of **Ropinirole Hydrochloride** is weighed and transferred to a volumetric flask with a suitable solvent like methanol. The solution is sonicated intermittently to ensure complete dissolution of the drug, and then filtered through a 0.45 µm membrane filter before injection into the HPLC system.[9]

- Analysis: The standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The quantity of **Ropinirole Hydrochloride** in the sample is determined by comparing the peak area of the sample with that of the standard.[9]

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